4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
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Overview
Description
The compound “4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the phenylpiperazine moiety could potentially undergo reactions typical of aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups present .Scientific Research Applications
Applications in Photodynamic Therapy and Photosensitizing
- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new benzenesulfonamide derivative groups containing Schiff base and analyzed their properties. They found that these compounds, especially zinc(II) phthalocyanine, have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Anticancer Applications
- Another study by Öncül, Öztürk, and Pişkin (2022) explored the synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their findings suggest that these compounds have promising applications as potential photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Use in Photocatalytic Applications
- Gülen Atiye Öncül et al. (2021) synthesized and investigated the photophysical and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study highlighted the photosensitizing abilities of these compounds, making them suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Application in PET Imaging
- Gao, Xu, Wang, and Zheng (2014) conducted a study focusing on the high-yield synthesis of a derivative of benzenesulfonamide for potential use in PET (Positron Emission Tomography) selective CB2 radioligand imaging. This highlights the compound's potential application in diagnostic imaging and research (Gao, Xu, Wang, & Zheng, 2014).
Antifungal Activity
- Kumar et al. (2015) studied the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules. They found these compounds to exhibit good anticancer activity against certain cancer cell lines, highlighting their potential therapeutic applications (Kumar et al., 2015).
HIV-1 Infection Prevention
- Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds were identified as potential targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Cognitive Enhancing Properties
- Hirst et al. (2006) investigated SB-399885, a compound related to benzenesulfonamide, for its potential cognitive enhancing properties. This research indicates a potential application in treating cognitive deficits such as those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-17-23(10-11-25(20)32-2)33(30,31)27-19-24(21-7-6-12-26-18-21)29-15-13-28(14-16-29)22-8-4-3-5-9-22/h3-12,17-18,24,27H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBFXAOOHMWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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